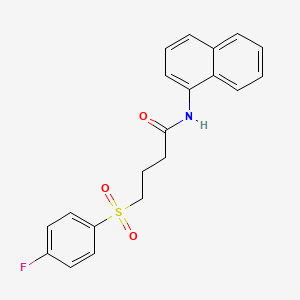![molecular formula C19H18F3NO3 B6507279 ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate CAS No. 1794741-91-5](/img/structure/B6507279.png)
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Ester compounds are commonly used in a wide variety of applications, from plastics to pharmaceuticals .
Molecular Structure Analysis
The compound contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many organic compounds . The trifluoromethyl group is known for its high electronegativity and can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
Esters, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the trifluoromethyl group can also influence the reactivity of the compound .Mechanism of Action
The mechanism of action of ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate is believed to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate have not been extensively studied. However, it is believed to have anti-inflammatory and analgesic effects, as well as potential anti-cancer effects. In addition, it may also have anti-bacterial and anti-fungal effects.
Advantages and Limitations for Lab Experiments
The advantages of using ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate in laboratory experiments include its cost-effectiveness, its ability to be synthesized from readily available starting materials, and its potential to be used as a scaffold for the development of new drugs. The limitations of using this compound in laboratory experiments include its lack of extensive research and its potential to produce toxic byproducts.
Future Directions
The potential future directions for ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate include further research into its biochemical and physiological effects, its potential to be used as a scaffold for the development of new drugs, and its potential to be used in drug delivery systems. Additionally, further research into its mechanism of action and its potential side effects could help to further elucidate its potential therapeutic applications.
Synthesis Methods
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate can be synthesized by a two-step procedure. In the first step, the desired compound is synthesized from the reaction of 4-ethylbenzoyl chloride and 2-(trifluoromethyl)phenylmethylcarbamoyl chloride in a mixture of dimethylformamide and pyridine. The second step involves the reaction of the intermediate with sodium hydroxide to form the desired product. This method is simple and cost-effective, and does not require the use of hazardous chemicals.
Scientific Research Applications
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate(trifluoromethyl)phenylmethylcarbamoylmethyl benzoate has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug design. In synthetic organic chemistry, it has been used as a starting material for the synthesis of various drugs, such as antifungals, anti-inflammatory drugs, and anti-cancer agents. In medicinal chemistry, it has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and its ability to reduce inflammation. In drug design, it has been used as a scaffold for the development of new drugs.
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNZCKBYEPTWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-chlorophenyl)urea](/img/structure/B6507204.png)
![3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea](/img/structure/B6507209.png)
![1-benzyl-3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507214.png)
![1-(4-tert-butylphenyl)-3-[(4E)-2-oxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507219.png)
![5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6507221.png)
![2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide](/img/structure/B6507224.png)

![2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide](/img/structure/B6507234.png)
![1-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B6507246.png)
![3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole](/img/structure/B6507252.png)
![6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6507254.png)
![[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate](/img/structure/B6507262.png)
![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507295.png)